Benzoic acid, 4,4'-(hydrazine-1,2-diyl)bis-
Description
Benzoic acid, 4,4'-(hydrazine-1,2-diyl)bis- (IUPAC name: 4,4'-hydrazine-diyl-dibenzoic acid) is a symmetric aromatic compound featuring two para-substituted benzoic acid groups connected via a hydrazine (–NH–NH–) bridge. The structure confers unique physicochemical properties, including hydrogen-bonding capacity from the –NH– group and acidity from the carboxylic moieties.
Properties
CAS No. |
62327-30-4 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[2-(4-carboxyphenyl)hydrazinyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,15-16H,(H,17,18)(H,19,20) |
InChI Key |
BSFRZXRXRVEMGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Biological Activity
Benzoic acid, 4,4'-(hydrazine-1,2-diyl)bis- (C14H12N2O4), is a compound of increasing interest due to its diverse biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, as well as its potential as an anticancer agent.
Chemical Structure and Properties
The chemical structure of benzoic acid, 4,4'-(hydrazine-1,2-diyl)bis- features two benzoic acid moieties linked by a hydrazine bridge. This unique configuration contributes to its biological activity by allowing interactions with various biological targets.
Antioxidant Activity
Research has demonstrated that derivatives of hydrazinobenzoic acid exhibit significant antioxidant properties. In a study evaluating several hydrazinobenzoic acid derivatives, compounds showed superior antioxidant activities when tested using the DPPH method. For instance:
| Compound | DPPH Scavenging Activity (%) at 20 μg/mL |
|---|---|
| BHA | 92 |
| Compound 3 | 70 |
| Compound 5 | 72 |
| Compound 6 | 68 |
These results indicate that the presence of hydrazine and isothiocyanate functional groups enhances the radical scavenging capabilities of these compounds .
Antimicrobial Activity
Benzoic acid derivatives have been studied for their antimicrobial properties against various pathogens. The compound has shown promising activity against Helicobacter pylori, a bacterium associated with gastric ulcers. In a comparative study:
| Compound | Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound 12 | 23.33 | 3.9 | 7.8 |
| Standard Drug | 19.67 | 1.95 | 1.95 |
The results indicate that compound 12 exhibits significant antibacterial activity, outperforming standard treatments .
Anticancer Potential
The anticancer potential of benzoic acid derivatives has also been investigated. A study involving various thalidomide analogs revealed that certain derivatives exhibited potent antiproliferative activities against human cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound XIIIa | HepG-2 | 2.03 ± 0.11 |
| Compound XIVc | PC3 | 2.51 ± 0.20 |
These findings suggest that modifications to the benzoic acid structure can lead to enhanced anticancer properties .
The biological activities of benzoic acid, 4,4'-(hydrazine-1,2-diyl)bis- can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of hydrazine groups allows for effective electron donation or hydrogen supply to stabilize free radicals.
- Antimicrobial Mechanism : The structural features facilitate interactions with bacterial cell membranes, disrupting their integrity and function.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation.
Case Studies
- Antioxidant Efficacy : A study highlighted the effectiveness of hydrazinobenzoic acid derivatives in preventing oxidative stress in cellular models, showcasing a significant reduction in cellular damage markers.
- Antimicrobial Testing : Clinical trials have indicated that compounds derived from benzoic acid exhibit lower MIC values against resistant strains of H. pylori, supporting their potential use in therapeutic applications.
- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines while sparing normal cells.
Comparison with Similar Compounds
Hydrazine-Linked Derivatives
- Lenalidomide Impurity AZH: This compound, 3,3'-(4,4'-(hydrazine-1,2-diyl)bis(1-oxoisoindoline-4,2-diyl))bis(piperidine-2,6-dione), shares the hydrazine linker but incorporates isoindoline and piperidine dione units.
- 4,4'-Bis(p-aminobenzenesulfonyl)hydrazobenzene: This derivative replaces benzoic acids with sulfonamide groups.
Ethylene/Oxyethylene-Linked Benzoic Acid Derivatives
- Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy- (CAS 3263-55-6) : This compound uses a flexible ethylene–ether linker with methoxy substituents. The ether linkage increases hydrophobicity and conformational flexibility compared to the rigid hydrazine bridge. Methoxy groups also alter electronic properties, reducing acidity (pKa ~4.5–5.5 for benzoic acid vs. ~8–10 for methoxybenzoic acids) .
- E-BCMPE and BCMPE (Lignin-Derived Resins): These monomers feature cyanate esters with ethene or ethane linkers.
Curcumin Analogs
- 4,4'-(1H-Pyrazole-3,5-diyl)bis(ethene-1,2-diyl))bis(2-methoxyphenol): This curcumin derivative replaces the hydrazine linker with a pyrazole ring, enhancing π-conjugation and antioxidant activity. The phenolic –OH groups offer redox activity absent in the target compound .
Physicochemical and Functional Comparisons
Solubility and Stability
- Hydrazine-Linked Compounds : The –NH–NH– group in the target compound may confer susceptibility to oxidation or hydrolysis, reducing stability compared to ether-linked derivatives (e.g., 3263-55-6). Carboxylic acid groups enhance solubility in polar solvents (e.g., water at basic pH) .
- Methoxy-Substituted Derivatives : Methoxy groups increase lipid solubility, making them more suitable for membrane permeability in drug design compared to the hydrophilic carboxylic acids .
Spectral Characteristics
- NMR and IR Data :
- The target compound’s ¹H NMR would show aromatic protons (δ 7.8–8.2 ppm), hydrazine NH (δ 3.5–4.5 ppm), and carboxylic acid protons (δ 10–12 ppm).
- IR spectra would exhibit O–H stretches (~2500–3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹), similar to other benzoic acid derivatives .
Q & A
Q. Electron-Donating Groups (e.g., -OCH₃) :
- Increase solubility in polar solvents (logP reduced by ~0.5 units).
- Enhance fluorescence quantum yield (e.g., Φ = 0.45 vs. 0.28 for unsubstituted analogs) .
Electron-Withdrawing Groups (e.g., -NO₂) : - Lower pKa of carboxylic acid (e.g., from 4.2 to 3.5), improving metal-binding kinetics .
Advanced: What mechanistic insights explain its role in azo dye synthesis?
The hydrazine linker can undergo oxidative coupling with aryl diazonium salts to form extended azo systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
